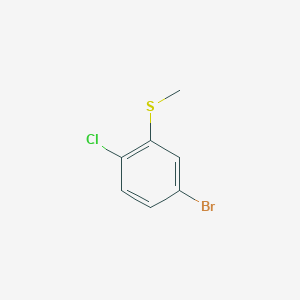

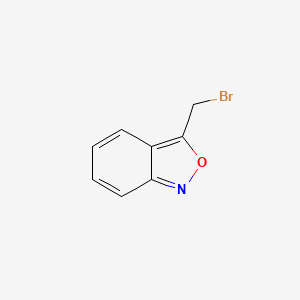

3-(Bromomethyl)-2,1-benzoxazole

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, melting point, boiling point, etc. Chemical properties refer to a substance’s ability to undergo chemical changes .Scientific Research Applications

Synthesis of Bioactive Unsaturated Lactones

The compound is used in the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . This process has been demonstrated to be efficient for the synthesis of new heterocyclic compounds . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Modification of Benzo[f]coumarin Derivatives

3-(Bromomethyl)-2,1-benzoxazole has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation . This modification is performed with the goal of subsequent formation of a lactone fragment .

Preparation of Beta-Substituted Acrylates

This compound acts as an organic building block for the preparation of beta-substituted acrylates . It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .

Synthesis of Beta-Lactams

3-(Bromomethyl)-2,1-benzoxazole plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems.

Antioxidant Properties

The synthesized benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite . This suggests potential applications in the development of antioxidant therapies.

Biomedical Research

The compound does not affect the viability or proliferation of C6 rat glioma cells . This makes it a potential candidate for biomedical research, particularly in the study of glioma cells.

Mechanism of Action

Target of Action

3-(Bromomethyl)-2,1-Benzoxazole is a chemical compound that has been used in the generation of bicyclic peptides . These peptides are known to engage a broad range of novel drug targets . .

Mode of Action

The compound is used as a linker to access bicyclic peptides with multiple isomeric configurations . This leads to conformations that differ substantially from both the parent linear peptides and the conventional bicyclization products

Biochemical Pathways

It’s known that the compound plays a role in the formation of bicyclic peptides , which can interact with various biochemical pathways depending on their specific structure and target.

Pharmacokinetics

The compound’s role in the formation of bicyclic peptides suggests that its bioavailability may be influenced by the properties of these peptides .

Result of Action

The molecular and cellular effects of 3-(Bromomethyl)-2,1-Benzoxazole’s action are likely to be dependent on the specific bicyclic peptides that it helps form . These peptides can have a variety of effects, depending on their structure and the targets they interact with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . .

Safety and Hazards

Future Directions

properties

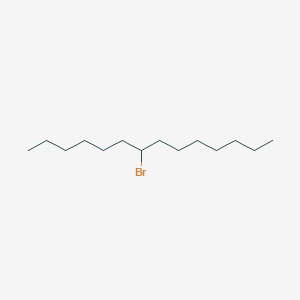

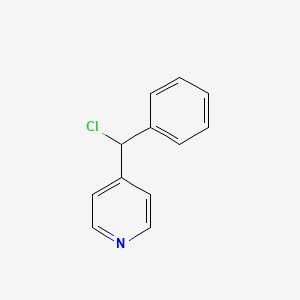

IUPAC Name |

3-(bromomethyl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIANCPCVKHYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,1-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)